molecular formula C10H18N4O B13073133 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

Cat. No.: B13073133
M. Wt: 210.28 g/mol
InChI Key: MNZRAVQPHGIDBI-UHFFFAOYSA-N
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Description

1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine is a compound with a unique structure that includes an oxadiazole ring and a cycloheptane ring.

Chemical Reactions Analysis

1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can be compared with other oxadiazole-containing compounds, such as:

The uniqueness of this compound lies in its combination of the oxadiazole ring with the cycloheptane moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c11-7-8-13-9(14-15-8)10(12)5-3-1-2-4-6-10/h1-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZRAVQPHGIDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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